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Compound of Interest

Compound Name: NP10679

Cat. No.: B10860393 Get Quote

An In-depth Technical Guide on the Selectivity of NP10679 for the GluN2B NMDA Receptor

Subunit

Introduction
NP10679 is a context-dependent, subunit-selective negative allosteric modulator of the N-

methyl-D-aspartate (NMDA) receptor.[1][2][3] It exhibits remarkable selectivity for NMDA

receptors containing the GluN2B subunit over other GluN2 subtypes (GluN2A, GluN2C, and

GluN2D).[1][4][5] This selectivity is coupled with a unique pH-dependent activity, showing

increased potency in acidic conditions characteristic of ischemic brain tissue.[1][2][3][4][5][6]

These properties make NP10679 a promising therapeutic candidate for neurological conditions

associated with NMDA receptor overactivation, such as stroke and subarachnoid hemorrhage,

by potentially minimizing side effects associated with non-selective NMDA receptor blockade.

[1][2][3][5][7][8]

Quantitative Selectivity Data
The selectivity of NP10679 for the GluN2B subunit has been quantified using in vitro assays.

The compound's inhibitory concentration (IC50) is significantly lower for GluN2B-containing

receptors compared to other GluN2 subtypes. Notably, its potency at GluN2B receptors is

enhanced at a lower, more acidic pH.
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Subunit IC50 at pH 7.6 IC50 at pH 6.9
Selectivity
over GluN2B
at pH 7.6

Reference

GluN2B 142 nM 23 nM - [4][6]

GluN2A > 3 µM Not Reported > 21-fold [4]

GluN2C > 3 µM Not Reported > 21-fold [4]

GluN2D > 3 µM Not Reported > 21-fold [4]

Note: A direct IC50 value for GluN2A, GluN2C, and GluN2D was not observed at

concentrations up to 3 µM. One study reports that NP10679 has >100,000-fold selectivity for

GluN2B over other GluN2 subtypes.[1]

Off-Target Activity
While highly selective for GluN2B, NP10679 has shown some activity at other central nervous

system targets, which is important to consider in its overall pharmacological profile.

Target IC50 Ki Reference

Histamine H1

Receptor
73 nM 40 nM [1][6]

hERG Channel 620 nM Not Reported [1][6]

5-HT2A Receptor 1.71 µM 638 nM [6]

α1A Adrenergic

Receptor
154 nM 603 nM [6]

Experimental Protocols
The primary method used to determine the subunit selectivity of NP10679 is the Two-Electrode

Voltage-Clamp (TEVC) recording from Xenopus laevis oocytes.[4] This technique allows for the

functional expression of specific NMDA receptor subunit combinations and the precise

measurement of ion channel activity in response to agonists and antagonists.
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Protocol: Two-Electrode Voltage-Clamp Recordings
Oocyte Preparation: Stage V-VI Xenopus laevis oocytes are procured and prepared for

injection.

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human

GluN1 subunit and one of the four GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).

Typically, a 1:2 ratio of GluN1 to GluN2 cRNA is used (e.g., 5 ng of GluN1 and 10 ng of a

GluN2 subunit).[4] The oocytes are then incubated to allow for receptor expression on the

cell surface.

TEVC Recording Setup: An injected oocyte is placed in a recording chamber and impaled

with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode

measures the membrane potential, and the other injects current to clamp the voltage at a

specific holding potential (e.g., -40 mV to -70 mV).

Receptor Activation: The oocyte is continuously perfused with a buffer solution. To elicit a

current, a solution containing NMDA receptor agonists (typically 100 µM glutamate and 30

µM glycine) is washed over the oocyte.[4]

Inhibition Assay: To determine the IC50 of NP10679, the compound is introduced into the

perfusion solution at various concentrations along with the agonists. The resulting current

inhibition is measured.

pH Dependency Measurement: The inhibition assay is performed at different pH levels,

typically physiological pH (7.6) and an acidic pH (6.9), to assess the pH-dependent potency

of NP10679.[4]

Data Analysis: The recorded currents at different concentrations of NP10679 are normalized

to the maximal agonist-evoked current. A concentration-response curve is then generated,

and the IC50 value (the concentration at which 50% of the maximal current is inhibited) is

calculated. This process is repeated for oocytes expressing each of the GluN1/GluN2

subunit combinations to determine selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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